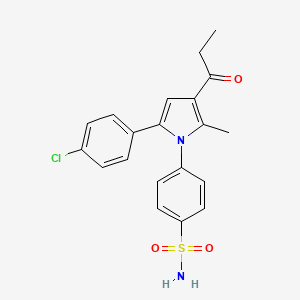
Abruquinone A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abruquinone A is a phytoconstituent found in Abrus precatorius, a plant belonging to the Fabaceae family . This plant is traditionally used for various medicinal purposes, and its extracts have been investigated for their phytoconstituents and ethnopharmacological properties .
Synthesis Analysis
The synthesis of Abruquinone A involves the plant extracts of A. precatorius . The plant is known for its diverse medicinal phytochemicals, making it a potential bioresource for the commercial production of herbal medicines .Molecular Structure Analysis
Abruquinone A contains a total of 48 bonds, including 28 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 aliphatic ketones, 2 aliphatic ethers, and 3 aromatic ethers .Chemical Reactions Analysis
Abruquinone A, along with other abruquinones, has been found to possess various biological activities. For instance, abruquinones B and I have shown trypanocidal properties . Additionally, abruquinones M and N have demonstrated anticancer potential .科学的研究の応用
Blockade of Inflammatory Processes
Abruquinone A, identified as a natural isoflavanquinone, has been studied for its ability to suppress the production of inflammatory mediators in rat neutrophils. It inhibits the recruitment and phosphorylation of cytosolic phospholipase A(2) (cPLA(2)) and 5-lipoxygenase (5-LO), thus reducing the production of thromboxane B(2) and leukotriene B(4). These effects suggest a potential role for abruquinone A in managing inflammatory conditions, especially where these mediators are involved (Hsu et al., 2008).
Antitubercular and Antiplasmodial Activities
Studies have identified abruquinone A among other compounds from Abrus precatorius exhibiting antitubercular, antiplasmodial, and cytotoxic activities. This highlights the potential of abruquinone A in the development of treatments against tuberculosis and malaria (Limmatvapirat et al., 2004).
Anticancer Potential
Abruquinone A and related compounds have shown promising results in anti-cancer research. Certain abruquinones, including abruquinone A, have demonstrated cytotoxicity against various cancer cell lines, indicating their potential as candidates for further cancer treatment research (Okoro et al., 2021).
Antibacterial and Antiurease Effects
Abruquinone A has been identified to have significant antibacterial and antiurease activities. This suggests its potential in the development of new antibacterial and antiurease drugs, particularly in the context of multidrug-resistant bacterial strains (Okoro et al., 2022).
Antitrypanosomal Properties
Research has also uncovered the antitrypanosomal activities of abruquinone A, demonstrating its efficacy against Trypanosoma brucei rhodesiense. This suggests its potential as a treatment for human African trypanosomiasis, a neglected tropical disease (Hata et al., 2014).
Safety and Hazards
While specific safety and hazards related to Abruquinone A are not mentioned in the sources, it’s important to note that Abrus precatorius, the plant from which Abruquinone A is derived, contains toxic components such as abrin . Therefore, caution should be exercised when handling or using products derived from this plant.
将来の方向性
特性
CAS番号 |
71593-10-7 |
|---|---|
製品名 |
Abruquinone A |
分子式 |
C19H20O7 |
分子量 |
360.4 g/mol |
IUPAC名 |
5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H20O7/c1-22-15-6-10-5-11(9-26-14(10)8-16(15)23-2)12-7-13(20)18(24-3)19(25-4)17(12)21/h6-8,11H,5,9H2,1-4H3/t11-/m1/s1 |
InChIキー |
ILLAZKQERSVUDX-LLVKDONJSA-N |
異性体SMILES |
COC1=C(C=C2C(=C1)C[C@H](CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |
SMILES |
COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |
正規SMILES |
COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Abroquinone A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid](/img/structure/B1666395.png)
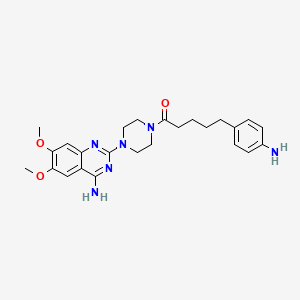
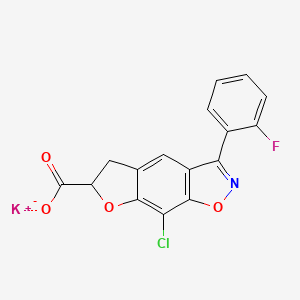

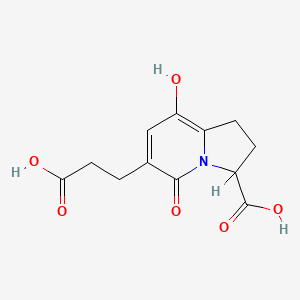
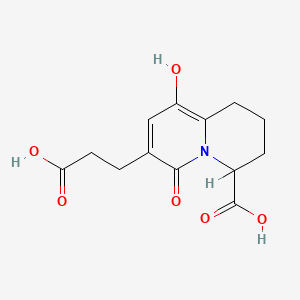
![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)
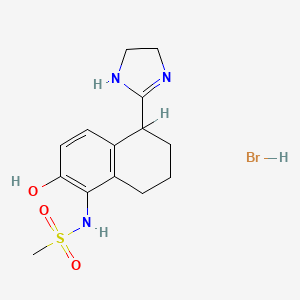
![ethyl N-[(2S)-1-[[(2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-5-methylhexan-2-yl]amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1666405.png)

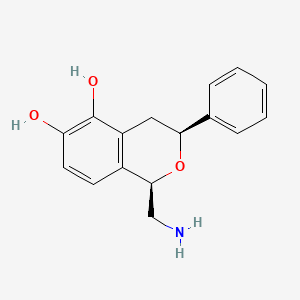
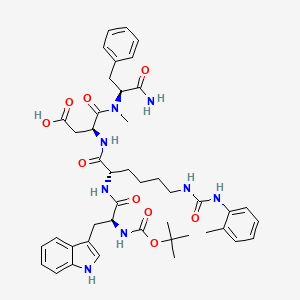
![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)
